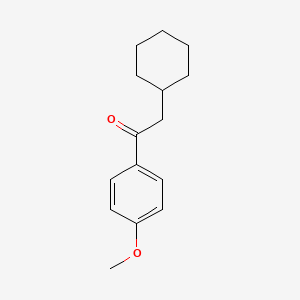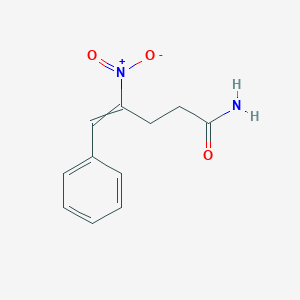![molecular formula C11H10BrI2NO2 B14607282 N-Acetyl-N-[2-(bromomethyl)-4,6-diiodophenyl]acetamide CAS No. 58085-66-8](/img/structure/B14607282.png)
N-Acetyl-N-[2-(bromomethyl)-4,6-diiodophenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-N-[2-(bromomethyl)-4,6-diiodophenyl]acetamide is an organic compound with the molecular formula C10H9BrI2NO2. This compound is characterized by the presence of bromine and iodine atoms attached to a phenyl ring, along with an acetamide group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-N-[2-(bromomethyl)-4,6-diiodophenyl]acetamide typically involves multiple steps:
Bromination and Iodination: The starting material, a phenyl ring, undergoes bromination and iodination to introduce bromine and iodine atoms at specific positions.
Acetylation: The brominated and iodinated phenyl compound is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Amidation: The final step involves the reaction of the acetylated compound with an amine to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using automated reactors and continuous flow systems.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-N-[2-(bromomethyl)-4,6-diiodophenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
N-Acetyl-N-[2-(bromomethyl)-4,6-diiodophenyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-Acetyl-N-[2-(bromomethyl)-4,6-diiodophenyl]acetamide involves its interaction with specific molecular targets. The bromine and iodine atoms can form halogen bonds with biological molecules, affecting their function. The acetamide group can also participate in hydrogen bonding, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-Acetyl-N-[2-(bromomethyl)-4-iodophenyl]acetamide
- N-Acetyl-N-[2-(bromomethyl)-4,6-dichlorophenyl]acetamide
- N-Acetyl-N-[2-(bromomethyl)-4,6-difluorophenyl]acetamide
Uniqueness
N-Acetyl-N-[2-(bromomethyl)-4,6-diiodophenyl]acetamide is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical and physical properties. These halogens can significantly influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
58085-66-8 |
|---|---|
Fórmula molecular |
C11H10BrI2NO2 |
Peso molecular |
521.91 g/mol |
Nombre IUPAC |
N-acetyl-N-[2-(bromomethyl)-4,6-diiodophenyl]acetamide |
InChI |
InChI=1S/C11H10BrI2NO2/c1-6(16)15(7(2)17)11-8(5-12)3-9(13)4-10(11)14/h3-4H,5H2,1-2H3 |
Clave InChI |
KMLFRXQQJPCFHA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C1=C(C=C(C=C1I)I)CBr)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


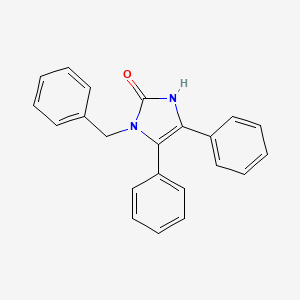
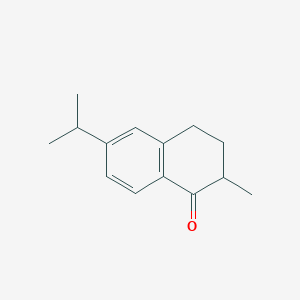
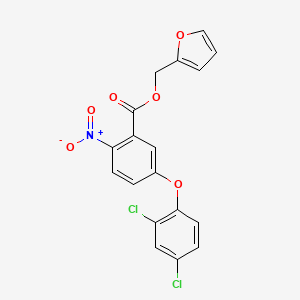
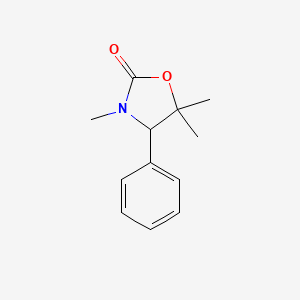
![4-[(Hexylamino)methyl]-5-[(hexylsulfanyl)methyl]-2-methylpyridin-3-OL](/img/structure/B14607226.png)
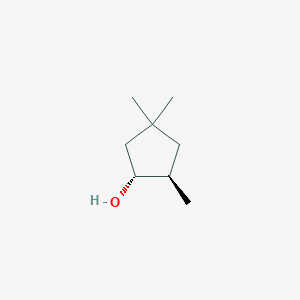
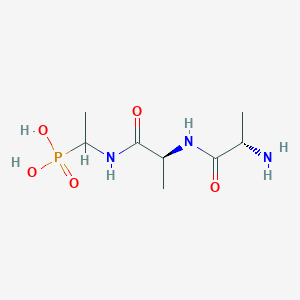
![7-Methyl-2,6-diphenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B14607244.png)

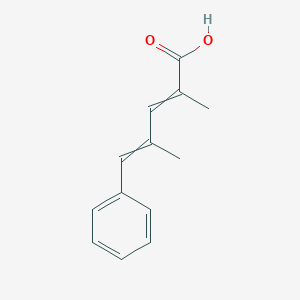
![3H-Pyrrolo[1,2-a]indol-3-one, 1-methyl-9-phenyl-](/img/structure/B14607263.png)
![[Naphthalene-1,8-diylbis(methylene)]bis(trimethylsilane)](/img/structure/B14607269.png)
